N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiochromen derivatives This compound is characterized by the presence of a thiochromen ring system fused with a thiophene carboxamide moiety, along with two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromen Core: The thiochromen core can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,4-dimethoxybenzaldehyde and thioglycolic acid under acidic conditions.
Introduction of the Thiophene Carboxamide Moiety: The thiophene carboxamide group can be introduced via a coupling reaction between the thiochromen derivative and thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated phenyl derivatives.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide
- N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]-2-fluorobenzamide
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide stands out due to its unique combination of a thiochromen ring system with a thiophene carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide is a synthetic compound belonging to the thiochromen family, characterized by its unique molecular structure that integrates a thiochromen core with a thiophene carboxamide moiety. This compound has garnered interest in various biological applications due to its potential therapeutic effects.
Chemical Structure and Properties
The compound's IUPAC name is N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide, with a molecular formula of C22H17N O4S2. Its structure features:
- Thiochromen Ring : Provides a framework for biological activity.
- Thiophene Carboxamide : Imparts additional reactivity and potential for interaction with biological targets.
- Methoxy Groups : Enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.
- Receptor Interaction : Binding to cellular receptors can influence signal transduction pathways, potentially leading to altered cell behavior.
- Gene Expression Modulation : It may affect the expression of genes associated with inflammation, apoptosis, and cell proliferation.
Anticancer Properties
Recent studies have indicated that derivatives of thiochromen compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that this compound shows promising anticancer activity through the following mechanisms:
- Induction of apoptosis in cancer cells.
- Disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels.
A study reported an EC50 value below 10 μM against specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, it has shown effectiveness against various pathogens, including protozoan parasites responsible for tropical diseases such as malaria and leishmaniasis. Its mechanism involves:
- Induction of oxidative stress in parasites.
- Disruption of the trypanothione reductase pathway, which is crucial for parasite survival .
Study on Antiparasitic Activity
In a recent investigation, 27 derivatives similar to this compound were synthesized and tested against Leishmania panamensis. The results indicated a high selectivity index (153 over monocytes U-937), suggesting low toxicity towards human cells while effectively targeting the parasite .
Compound | EC50 (µM) | Selectivity Index | Target Pathway |
---|---|---|---|
Compound A | 8 | 150 | Trypanothione Reductase |
N-[3-(3,4-dimethoxyphenyl)-4-oxo...] | <10 | 153 | Oxidative Stress Induction |
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S2/c1-26-15-10-9-13(12-16(15)27-2)19-20(24)14-6-3-4-7-17(14)29-22(19)23-21(25)18-8-5-11-28-18/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADLEDKLFNTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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